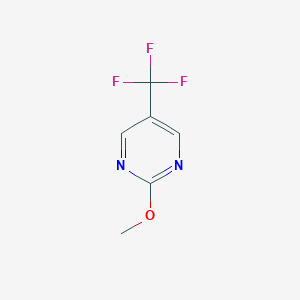

2-Methoxy-5-(trifluoromethyl)pyrimidine

Overview

Description

“2-Methoxy-5-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C7H6F3NO . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-(trifluoromethyl)pyrimidine” consists of a pyrimidine ring substituted with a methoxy group at the 2-position and a trifluoromethyl group at the 5-position . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-5-(trifluoromethyl)pyrimidine” include a molecular weight of 177.12 and a high gastrointestinal absorption potential . It is also predicted to be a CYP1A2 inhibitor .Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in 2-Methoxy-5-(trifluoromethyl)pyrimidine, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs . For example, Alpelisib, a drug used for treating breast cancer, contains a trifluoromethyl group .

Agrochemical Applications

Trifluoromethylpyridines, a category that includes 2-Methoxy-5-(trifluoromethyl)pyrimidine, are used in the agrochemical industry . They are used in the protection of crops from pests . Fluazifop-butyl, an agrochemical product, was the first trifluoromethylpyridine derivative introduced to the market .

Synthesis of Active Ingredients

2-Methoxy-5-(trifluoromethyl)pyrimidine can be used as a key structural motif in the synthesis of active ingredients in both agrochemical and pharmaceutical industries . It is a key intermediate for the synthesis of fluazifop .

Anti-fibrotic Activities

Some compounds that contain a pyrimidin-2-yl structure, similar to 2-Methoxy-5-(trifluoromethyl)pyrimidine, have shown better anti-fibrotic activities than some existing drugs . These compounds could potentially be used in the treatment of fibrotic diseases .

Development of Fluorinated Organic Chemicals

The trifluoromethyl group in 2-Methoxy-5-(trifluoromethyl)pyrimidine contributes to the development of fluorinated organic chemicals . These chemicals have numerous applications in the agrochemical, pharmaceutical, and functional materials fields .

Research on Unique Physicochemical Properties

The unique physicochemical properties of the fluorine atom and the pyridine moiety in 2-Methoxy-5-(trifluoromethyl)pyrimidine make it a subject of interest in scientific research . This research could lead to the discovery of many novel applications .

Safety and Hazards

Future Directions

Trifluoromethylpyridines, a related class of compounds, are used in the pharmaceutical and agrochemical industries . It is expected that many novel applications of these compounds, including “2-Methoxy-5-(trifluoromethyl)pyrimidine”, will be discovered in the future .

Relevant Papers Several papers were found during the search. They discuss the synthesis and applications of trifluoromethylpyridines , the chemistry of "2-Methoxy-5-(trifluoromethyl)pyrimidine" , and the antimicrobial activity of 5-Trifluoromethyl-2-pyrimidinamine . These papers could provide more detailed information on the topics discussed above.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-Methoxy-5-(trifluoromethyl)pyrimidine are currently unknown

Pharmacokinetics

The compound’s molecular weight (17713 g/mol ) and physical properties suggest that it may have good oral bioavailability. The methoxy and trifluoromethyl groups could potentially enhance the compound’s metabolic stability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Methoxy-5-(trifluoromethyl)pyrimidine . For instance, the compound’s stability could be affected by storage conditions . Additionally, the compound’s efficacy could be influenced by the concentration of its targets and the presence of other competing molecules in the cellular environment.

properties

IUPAC Name |

2-methoxy-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c1-12-5-10-2-4(3-11-5)6(7,8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUJIMFLPIMCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446370 | |

| Record name | 2-methoxy-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(trifluoromethyl)pyrimidine | |

CAS RN |

176214-14-5 | |

| Record name | 2-methoxy-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)